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Compound of Interest

4-(Pyrimidin-5-yl)morpholine-2-
Compound Name:
carboxylic acid

CAS No.: 1185302-97-9

Cat. No.: B3217842

Get Quote

\ J

Compound Identity & Structural Relevance[2][3][4]
[SI[6][7]

This compound represents a bifunctional scaffold combining a polar morpholine core with a
heteroaromatic pyrimidine ring. Unlike its more common isomer, 4-(pyrimidin-2-yl)morpholine,
the attachment at the 5-position of the pyrimidine ring significantly alters its electronic
properties and metabolic stability.

Structural Specifications
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Property Detail
IUPAC Name 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid
Not widely listed; Analogous to 253315-05-8 (2-
CAS Number )
yl isomer)
C
H
Molecular Formula N
O
Molecular Weight 209.20 g/mol

Morpholine-2-carboxylic acid (Amino acid
Core Scaffold )
isostere)

N-Substituent Pyrimidine-5-yl (Electron-deficient heteroaryl)

Electronic Environment

The attachment of the morpholine nitrogen to the 5-position of the pyrimidine ring creates a
unique electronic push-pull system.

e Pyrimidine Ring: Acts as an electron-withdrawing group (EWG), reducing the basicity of the
morpholine nitrogen compared to N-alkyl morpholines.

o Carboxylic Acid: Provides a solubilizing handle and a vector for further coupling (e.g., amide
bond formation).

Physicochemical Profile

The solubility and physical behavior of this compound are governed by its ionization state.
Unlike typical amino acids which exist as zwitterions at neutral pH, the reduced basicity of the
N-aryl nitrogen alters the speciation profile.

Calculated & Estimated Properties
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Parameter Value (Est.) Technical Insight

Low lipophilicity due to the

LogP (Octanol/Water) -0.5t00.2 polar carboxylic acid and
heteroatoms.
Typical for

PKa (Acid) 32-38 -amino acid derivatives;

ionizes to carboxylate (COO").

Critical: The pyrimidine ring

strongly deactivates the
pKa (Base) 25-35 morpholine nitrogen. It is

unlikely to be protonated at

neutral pH.

High PSA suggests good water
solubility but potentially limited

Polar Surface Area (PSA) ~85 Az _ T
passive permeability without
esterification.

High melting point expected
] ] due to intermolecular H-
Melting Point >180°C

bonding (dimerization of

acids).

lonization & Speciation Logic

Understanding the pKa is vital for solubility optimization.
e pH < 2: The molecule exists as a Cation (Pyrimidine N protonated). High Solubility.

e pH 3 —4: The molecule exists largely as a Neutral species (COOH ionized to COO~, but
Pyrimidine/Morpholine N likely deprotonated/neutral). Minimum Solubility Region.

e pH > 5: The molecule exists as an Anion (COO™). High Solubility.

Solubility & Dissolution Strategy

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3217842?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

pH-Dependent Solubility Profile

The compound exhibits a U-shaped solubility curve typical of amphoteric molecules, but with a
shifted isoelectric region due to the weak basicity.

Acidic Medium (pH < 2) Isoelectric Region (pH 3-4) Basic Medium (pH > 6)

Deprotonation lonization
Cationic Form of Pyrimidine Neutral / Zwitterion Mix of COOH > Anionic Form
(Soluble) (Precipitation Risk) (Highly Soluble)

Click to download full resolution via product page

Figure 1: Predicted speciation and solubility trends across the pH scale.

Solvent Selection for Process Chemistry

 Recommended Solvents:
o Water (pH adjusted): Soluble in 0.1 M NaOH or 0.1 M HCI.
o DMSO/DMF: High solubility (>50 mg/mL) suitable for stock solutions.
o Methanol/Ethanol: Moderate solubility; improved by heating.
» Anti-Solvents (for crystallization):
o Acetonitrile: Often induces precipitation of the free acid.

o Diethyl Ether / Hexanes: Strictly insoluble.

Experimental Characterization Protocols

To validate the theoretical profile, the following standardized protocols are recommended.
These ensure data integrity ("Trustworthiness") and reproducibility.

Protocol: Equilibrium Solubility (Shake-Flask Method)
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Objective: Determine thermodynamic solubility in biorelevant media.

Preparation: Weigh 5-10 mg of solid compound into a 2 mL HPLC vial.

Solvent Addition: Add 500 uL of the target buffer (pH 1.2, 4.0, 6.8, 7.4).

Equilibration: Shake at 37°C for 24 hours at 500 rpm.

Filtration: Filter supernatant using a 0.22 um PVDF membrane (low binding).

Quantification: Analyze filtrate via HPLC-UV (254 nm).

o Self-Validation: Check the pH of the filtrate at the end of the experiment. If pH shifted >0.1
units, the buffer capacity was insufficient; repeat with stronger buffer.

Protocol: pKa Determination (Potentiometric Titration)

Objective: Accurately measure the ionization constants to predict in vivo behavior.
e Instrument: Sirius T3 or equivalent potentiometric titrator.

e Solvent: Use water if soluble; otherwise, use a Methanol/Water co-solvent method (Yasuda-
Shedlovsky extrapolation).

» Procedure:

o Dissolve ~1 mg of compound in 0.15 M KCI (ionic strength adjustor).

o Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH.

o Perform a reverse titration (pH 12 to 2) to check for hysteresis (precipitation).
e Analysis: Look for inflection points.

o Inflection 1 (~pH 3.5): Carboxylic acid.

o Inflection 2 (< pH 3): Pyrimidine/Morpholine nitrogen (may be too low to resolve in water).

Solid-State Properties & Polymorphism
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For drug development, the solid form is as critical as the chemical structure.

» Crystallinity: The carboxylic acid moiety facilitates strong hydrogen bonding, likely resulting in
a stable crystalline lattice.

o Polymorphism Risk: High.[1] Carboxylic acids often form dimers or catemers.
e Salt Screening:
o Anionic Salts: Sodium or Potassium salts are likely hygroscopic but highly water-soluble.

o Cationic Salts: Hydrochloride or Tosylate salts may improve solubility at low pH but risk
dissociation in neutral media.

Workflow: Solid Form Screening

Crude Compound

Solvent Slurry Screen
(MeOH, ACN, Water)

Analysis: XRPD & DSC

Select Stable Form

Click to download full resolution via product page

Figure 2: Simplified workflow for identifying the thermodynamically stable polymorph.
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» National Center for Biotechnology Information (2025).PubChem Compound Summary for 2-
(morpholin-4-yl)pyrimidine-5-carboxylic acid (Analog). Retrieved from [Link]

e Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths,
London. (Standard reference for heterocyclic pKa prediction).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comprehensive Characterization Guide: 4-(Pyrimidin-5-
yl)morpholine-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3217842/docs#comprehensive-characterization-
guide-4-pyrimidin-5-yl-morpholine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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